molecular formula C10H10BrN3O B1341573 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one CAS No. 937698-50-5

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one

Cat. No. B1341573
CAS RN: 937698-50-5
M. Wt: 268.11 g/mol
InChI Key: JGBCHKNJYWZWQU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, and density . It can also include studying the compound’s stability and reactivity.

Scientific Research Applications

DNA Photo-Disruption and Molecular Docking Studies

  • Application : 3-Amino-2-methyl-quinazolin-4(3H)-ones, a closely related compound, has been synthesized and studied for its DNA photo-disruptive properties. This research holds potential for the development of photo-chemo or photodynamic therapeutics in cancer treatment (Mikra et al., 2022).

Synthesis of H1-Antihistaminic Agents

  • Application : Synthesis of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, including compounds derived from 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, has been explored as a new class of H1-antihistaminic agents. This is significant in the development of new medications for allergic reactions (Alagarsamy et al., 2012).

Anticonvulsant and Antidepressant Agents

  • Application : Research into 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, synthesized from similar quinazolinone derivatives, indicates potential as anticonvulsant and antidepressant agents. This contributes to the ongoing search for effective treatments for neurological disorders (Amir et al., 2013).

Analgesic and Anti-inflammatory Activities

  • Application : A series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, synthesized using a similar process, were evaluated for their analgesic and anti-inflammatory activities. Such research is vital for the development of new pain relief and anti-inflammatory drugs (Sheorey et al., 2013).

Antibacterial Activity

  • Application : The synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones and their subsequent evaluation for antibacterial activity against various pathogenic microorganisms highlights the potential for developing new antibacterial drugs (Akl et al., 2017).

properties

IUPAC Name

3-amino-2-(2-bromoethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-6-5-9-13-8-4-2-1-3-7(8)10(15)14(9)12/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBCHKNJYWZWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one

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